molecular formula C15H26O B12666916 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene CAS No. 70172-07-5

6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene

Cat. No.: B12666916
CAS No.: 70172-07-5
M. Wt: 222.37 g/mol
InChI Key: OBPLZLQGJGRDSL-MDZDMXLPSA-N
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Description

6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene is an organic compound with the molecular formula C15H26O It is a derivative of cyclohexene, characterized by the presence of an ethoxybutenyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene typically involves the reaction of 1,5,5-trimethylcyclohexene with an appropriate ethoxybutenyl precursor. One common method is the alkylation of 1,5,5-trimethylcyclohexene with 3-ethoxy-1-buten-1-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethyl sulfoxide under anhydrous conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the compound in the presence of a metal catalyst such as palladium on carbon can reduce the double bonds to form saturated derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace the ethoxy group with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), nickel (Ni), and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), and other alkoxides are frequently used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Alkoxy derivatives

Scientific Research Applications

6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents, due to its distinct odor and chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethoxy-1-buten-1-yl)-1,3,3-trimethylcyclohexene
  • 3-Methyl-3-buten-1-ol
  • 2-Ethoxy-1-buten-1-yl derivatives

Uniqueness

6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

70172-07-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

6-[(E)-3-ethoxybut-1-enyl]-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C15H26O/c1-6-16-13(3)9-10-14-12(2)8-7-11-15(14,4)5/h8-10,13-14H,6-7,11H2,1-5H3/b10-9+

InChI Key

OBPLZLQGJGRDSL-MDZDMXLPSA-N

Isomeric SMILES

CCOC(C)/C=C/C1C(=CCCC1(C)C)C

Canonical SMILES

CCOC(C)C=CC1C(=CCCC1(C)C)C

Origin of Product

United States

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